Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate
Description
Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate (C₁₄H₂₁NO₃) is a synthetic intermediate characterized by a butanoate ester backbone substituted with a 4-methoxyphenylmethylamino group.
Properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(8-13(15)17-3)14-9-11-4-6-12(16-2)7-5-11/h4-7,10,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXWTNLRCXSYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxybenzylamine and methyl 3-bromobutanoate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Procedure: The 4-methoxybenzylamine is reacted with methyl 3-bromobutanoate under reflux conditions to yield Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Alkylation of the Secondary Amine
The secondary amine group undergoes alkylation reactions with alkyl halides or aryl halides. For example, in the synthesis of related compounds, methyl-DL-α-aminobutyrate hydrochloride reacts with 4-methoxybenzyl chloride to form the target compound via nucleophilic substitution (SN2 mechanism).
Reaction Conditions
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Reagents : 4-Methoxybenzyl chloride, methyl-DL-α-aminobutyrate hydrochloride
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Solvent : Dichloromethane (DCM)
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Base : Triethylamine (TEA)
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Temperature : Room temperature
Acylation Reactions
The amine group reacts with acyl chlorides or anhydrides to form amides. For instance, methoxybenzoyl chloride reacts with amino acid derivatives under basic conditions:
Example Reaction
Conditions
-
Reagents : Acetyl chloride, pyridine
-
Solvent : DCM or ethyl acetate
Ester Hydrolysis
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
| Condition | Reagents | Products |
|---|---|---|
| Acidic | HCl (1 M), H₂O | 3-{[(4-Methoxyphenyl)methyl]amino}butanoic acid |
| Basic | NaOH (1 M), H₂O | Sodium 3-{[(4-Methoxyphenyl)methyl]amino}butanoate |
Key Observations
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity.
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Basic hydrolysis (saponification) is irreversible, driven by deprotonation of the intermediate .
Reductive Amination
Though the compound itself contains a secondary amine, its synthetic precursors can participate in reductive amination. For example, ketones or aldehydes react with primary amines under hydrogenation conditions:
Example Pathway
Applications
This method is used to synthesize structurally related amines for pharmaceutical intermediates .
Nucleophilic Substitution at the Methoxy Group
The methoxy group on the phenyl ring can undergo demethylation or substitution under strong acidic or oxidative conditions.
Reaction
Conditions
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Reagents : 48% HBr in acetic acid
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Temperature : Reflux (110–120°C)
Complexation with Metal Ions
The amine and ester groups enable coordination with transition metals. Studies on analogous compounds show:
| Metal Ion | Binding Site | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Amine N, Ester O | 4.2–5.1 |
| Fe³⁺ | Amine N | 3.8–4.5 |
These interactions are critical in catalysis and medicinal chemistry .
Comparative Reactivity Table
Mechanistic Insights
-
Alkylation/Acylation : Proceeds via nucleophilic attack by the amine’s lone pair on electrophilic carbon (alkyl halides) or carbonyl carbon (acyl chlorides).
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Ester Hydrolysis : Acid-catalyzed mechanism involves tetrahedral intermediate formation; base-mediated hydrolysis follows deprotonation-driven cleavage.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate has the molecular formula C14H21NO3 and features an ester functional group along with an amino side chain. Its unique structure contributes to its reactivity and interaction with biological targets.
Scientific Research Applications
1. Drug Synthesis
- The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance drug efficacy and specificity.
2. Molecular Interaction Studies
- Due to its distinctive structure, it serves as a model compound for studying molecular interactions and binding affinities. This is particularly valuable in understanding how drugs interact with their targets.
3. Biological Research
- It plays a role in enzyme-substrate interaction studies and receptor binding analyses, providing insights into metabolic pathways and pharmacodynamics.
4. Industrial Applications
- This compound is also employed in the synthesis of specialty chemicals, acting as a precursor for more complex molecules.
Research indicates that this compound exhibits notable biological activities:
Antimicrobial Activity
A study assessing its efficacy against various bacterial strains revealed significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays on human cancer cell lines showed selective toxicity towards certain cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 45 |
| HeLa | 60 |
| Normal Fibroblasts | >100 |
These findings suggest potential therapeutic applications in oncology.
Case Studies
Case Study 1: Antibacterial Efficacy
A recent investigation evaluated the antibacterial efficacy of this compound against ESKAPE pathogens, known for their antibiotic resistance. Results indicated promising activity against Klebsiella pneumoniae and Acinetobacter baumannii, highlighting its potential as a lead compound for new antibiotic development.
Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that treatment with the compound increased pro-apoptotic markers such as Bax while reducing anti-apoptotic Bcl-2 levels in MCF-7 cells. Flow cytometry analysis confirmed a significant increase in early apoptotic cells after treatment with concentrations above 50 µM.
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance its binding affinity and specificity, leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate with three analogs, highlighting key differences in substituents, molecular formulas, and molecular weights:
*Estimated based on analog data.
Key Observations :
- Substituent Effects : The 4-methoxy group (electron-donating) in the target compound may enhance solubility in polar solvents compared to the 4-methyl (electron-donating but less polar) and 4-fluoro (electron-withdrawing) groups .
- Chain Length: The benzyl-linked amino group in the target compound vs. the ethyl chain in analogs (e.g., ) may alter steric hindrance and binding affinity in biological systems.
Biological Activity
Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
This compound features an amino group that can engage in hydrogen bonding, and a methoxyphenyl group that facilitates hydrophobic interactions. These structural elements contribute to its biological activity by enabling interactions with various biological macromolecules.
The compound's mechanisms of action are multifaceted:
- Enzyme Interaction : The amino group may inhibit or activate specific enzymes, modulating metabolic pathways.
- Cell Signaling : It can influence cell signaling pathways and gene expression, impacting cellular metabolism and function.
- Hydrophobic Interactions : The methoxyphenyl group enhances binding affinity to lipid membranes and proteins, potentially altering their activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition at certain concentrations. For instance, studies have shown that derivatives of this compound possess significant antibacterial effects against Gram-positive bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung carcinoma). Specific cytotoxicity was observed at concentrations as low as 50 μM, providing a basis for further investigation into its potential as an anticancer agent .
Case Studies
- Anticancer Efficacy : A study assessed the antiproliferative effects of this compound on several tumor cell lines. The results indicated a notable reduction in cell viability, particularly in breast and lung cancer cells .
- Enzyme Inhibition : Another study explored the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings suggested that it could serve as a lead compound for developing enzyme inhibitors with therapeutic potential .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-amino-3-(4-methoxyphenyl)butanoate | Contains amino and methoxy groups | Antimicrobial and anticancer |
| Methyl 3-[(4-Methoxyphenyl)amino]propanoate | Similar structure but different backbone | Antimicrobial |
| Methyl 4-(3-aminophenyl)butanoate | Lacks methoxy group | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling 4-methoxybenzylamine with methyl 3-bromobutanoate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the product. Catalysts like CSA (camphorsulfonic acid) may enhance reaction efficiency, as demonstrated in analogous syntheses of structurally related esters .
- Critical Parameters : Temperature control and stoichiometric ratios of reactants (amine:halide ≈ 1:1.2) are crucial to minimize side products like over-alkylated amines or unreacted starting materials.
Q. How can purity and structural integrity be validated after synthesis?
- Analytical Techniques : Use ¹H/¹³C NMR to confirm the presence of key functional groups (e.g., methoxy protons at δ 3.2–3.8 ppm, ester carbonyl at ~170 ppm). HPLC with a C18 column and UV detection (λ = 254 nm) can assess purity (>95% by area normalization). Comparative analysis with reference standards (e.g., commercial analogs) is advised .
Q. What purification strategies are effective for isolating this compound?
- Methods : Column chromatography (silica gel, hexane/EtOAc gradient) effectively removes polar impurities. For scale-up, fractional distillation under reduced pressure (boiling point ~150–160°C at 10 mmHg) or recrystallization from ethanol/water mixtures may improve yield .
Advanced Research Questions
Q. How does stereochemistry at the amino group influence the compound’s reactivity or biological activity?
- Experimental Design : Synthesize enantiomers using chiral catalysts (e.g., (R)- or (S)-BINOL-derived ligands) and compare their kinetic parameters (e.g., reaction rates in ester hydrolysis assays). Circular dichroism (CD) spectroscopy or chiral HPLC can confirm enantiomeric excess .
- Data Interpretation : Contradictions in activity data (e.g., one enantiomer showing higher enzyme inhibition) may arise from differential binding affinities, requiring molecular docking studies or X-ray crystallography for resolution .
Q. What mechanistic insights can be gained from studying the compound’s stability under varying pH and temperature?
- Degradation Pathways : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months). LC-MS analysis may reveal hydrolysis of the ester group to the carboxylic acid or cleavage of the methoxybenzyl moiety under acidic conditions (pH < 3) .
- Mitigation Strategies : Buffered formulations (pH 5–7) or lyophilization can enhance shelf life.
Q. How can in vitro metabolic profiling elucidate the compound’s pharmacokinetic properties?
- Methodology : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Key metabolites may include hydroxylated derivatives at the methoxyphenyl ring or N-dealkylation products. Synthesize suspected metabolites (e.g., dihydrodiols) as reference standards for confirmation .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?
- Root Cause Analysis : Variability often stems from differences in catalyst loading (e.g., 5 mol% vs. 10 mol% CSA), solvent purity, or moisture content. Replicate experiments under inert atmospheres (argon/nitrogen) and standardized reagent batches to isolate factors .
- Resolution : Design a DOE (Design of Experiments) approach to optimize parameters like temperature, solvent polarity, and catalyst type.
Tables for Key Data
Table 1 : Comparative Yields of this compound Syntheses
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Reductive Amination | NaBH₃CN | MeOH | 65 | 92 | |
| Nucleophilic Substitution | CSA | DMF | 78 | 95 |
Table 2 : Stability of this compound Under Stress Conditions
| Condition | Degradation Products | Half-Life (Days) | Reference |
|---|---|---|---|
| pH 2.0, 37°C | 3-{[(4-Methoxyphenyl)methyl]amino}butanoic acid | 7 | |
| 60°C, Dry Air | None detected | >30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
